molecular formula C5H7NO2 B1584071 4-Cyanobutanoic acid CAS No. 39201-33-7

4-Cyanobutanoic acid

Cat. No. B1584071
CAS RN: 39201-33-7
M. Wt: 113.11 g/mol
InChI Key: YXBVMSQDRLXPQV-UHFFFAOYSA-N
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Description

4-Cyanobutanoic acid, also known as 4-Cyanobutyric acid, is a chemical compound with the molecular formula C5H7NO2 . It has an average mass of 113.115 Da and a monoisotopic mass of 113.047676 Da .


Synthesis Analysis

One study discusses the use of a nitrilase from Synechocystis sp. PCC6803 for the desymmetrization of 3-substituted glutaronitriles to optically active 3-substituted 4-cyanobutanoic acid . This process offers an attractive approach to access chiral β-substituted γ-amino acids, an important moiety in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 4-Cyanobutanoic acid consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Cyanobutanoic acid are not detailed in the search results, it’s worth noting that acid-base reactions are some of the most important processes in chemical and biological systems .


Physical And Chemical Properties Analysis

4-Cyanobutanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 320.4±25.0 °C at 760 mmHg, and a flash point of 147.6±23.2 °C . The exact melting point is not specified .

Safety And Hazards

The safety data sheet for 4-Cyanobutanoic acid indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

While specific future directions for 4-Cyanobutanoic acid are not detailed in the search results, its use in the chemoenzymic production of lactams from aliphatic α,ω-dinitriles suggests potential applications in the synthesis of pharmaceuticals .

properties

IUPAC Name

4-cyanobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBVMSQDRLXPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192453
Record name 4-Cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobutanoic acid

CAS RN

39201-33-7
Record name 4-Cyanobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanobutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
A Beauchard, EA Twum, MD Lloyd, MD Threadgill - Tetrahedron letters, 2011 - Elsevier
… Further example of the use of S-4-cyanobutanoic acid as a synthon for l-Gln in solution-… In this Letter, we introduce β-cyanomethyl-l-Ala (S-2-amino-4-cyanobutanoic acid) as a …
Number of citations: 3 www.sciencedirect.com
SN Baharum, MF Ahmad, AA Ajeng… - … and Molecular Plant …, 2023 - Elsevier
… -4-cyanobutanoic acid, 2-Amino-4-cyanobutanoic acid), 132.066 (5-Aminolevulinic acid) and 146.044 (2-Oxoglutaramate). By comparing healthy and Ganoderma-infected oil palm tree …
Number of citations: 1 www.sciencedirect.com
S Yu, P Yao, J Li, J Feng, Q Wu, D Zhu - Catalysis Science & …, 2019 - pubs.rsc.org
… Nitrilase-catalysed desymmetrization of 3-substituted glutaronitriles to optically active 3-substituted 4-cyanobutanoic acid offers an attractive approach to access chiral β-substituted γ-…
Number of citations: 11 pubs.rsc.org
O Vallcorba, A Polo, J Real - ChemCatChem, 2017 - Wiley Online Library
… and protic acid cocatalyst) it gave linear 4-cyanobutanoic acid chemo- and regioselectively. 3-Cyano-2-methylpropanoic acid and 4-cyanobutanoic acid were isolated in high yields as …
MX Wang, CS Liu, JS Li - Tetrahedron: Asymmetry, 2002 - Elsevier
… the current study of desymmetrization of 3-alkyl- and 3-aryl-substituted glutaronitriles, 15 envisaging a simple and convenient synthesis of optically active 4-cyanobutanoic acid …
Number of citations: 56 www.sciencedirect.com
YT Duan, PY Yao, J Ren, C Han, Q Li, J Yuan… - Science China …, 2014 - Springer
… toward other 3substituted glutaronitriles were also investigated to explore the scope and feasibility of this simple and convenient synthesis of optically active 4-cyanobutanoic acid …
Number of citations: 34 link.springer.com
EWB De Leer, T Baggerman… - … science & technology, 1986 - ACS Publications
… The production of 3-cyanopropanoic acid (CPA) and 4-cyanobutanoic acid (CBA) in the chlorination of humic acid (HA) was confirmed by comparison with synthetic standard …
Number of citations: 22 pubs.acs.org
WC MELUCH, K MISLOW - The Journal of Organic Chemistry, 1955 - ACS Publications
… rearrangement of precursor 3-methyl-4-cyanobutanoic acid, which itself is not isolable. … Oxidation of 3-methyl-4-cyanobutanoic acid along the side chain bearing the cyano group …
Number of citations: 1 pubs.acs.org
SJ Maddrell, NJ Turner, A Kerridge, AJ Willetts… - Tetrahedron letters, 1996 - Elsevier
… )-4-Hydroxy-5-cyanopentene (−)-9, a known precursor of the protected lactone moiety of the mevinic acids 1, has been prepared in 9 steps from (S)-3-(benzyloxy)-4-cyanobutanoic acid …
Number of citations: 66 www.sciencedirect.com
S Yu, J Li, P Yao, J Feng, Y Cui, J Li… - Angewandte Chemie …, 2021 - Wiley Online Library
… The mutant enzyme was applied in the preparation of optically pure (R)‐3‐isobutyl‐4‐cyanobutanoic acid ((R)‐2 a) and showed similar stereopreference inversion towards a series of 3‐…
Number of citations: 16 onlinelibrary.wiley.com

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